molecular formula C11H16Cl3N B3085589 (Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride CAS No. 1158204-13-7

(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride

Cat. No.: B3085589
CAS No.: 1158204-13-7
M. Wt: 268.6 g/mol
InChI Key: PBRBJHHWELSKCV-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a 2,4-dichlorophenylmethyl group attached to a sec-butylamine backbone. The molecular formula is C₁₁H₁₄Cl₂N·HCl, with a molecular weight of 266.6 g/mol (calculated). This compound is synthesized via alkylation of 2,4-dichlorobenzyl chloride with sec-butylamine, followed by acidification to form the hydrochloride salt . It is primarily used as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) requiring halogenated aromatic moieties for enhanced bioactivity .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-3-8(2)14-7-9-4-5-10(12)6-11(9)13;/h4-6,8,14H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRBJHHWELSKCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=C(C=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with butan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituted Benzylamine Derivatives

A. (2,4-Dichlorophenyl)methylamine Hydrochloride
  • Structure : Differs by having an isopropyl group (propan-2-yl) instead of sec-butyl.
  • Applications : Similar use as an API intermediate but may exhibit different receptor-binding affinities due to steric effects .
(Butan-2-yl)[(4-Ethoxyphenyl)methyl]amine Hydrochloride
  • Structure : Replaces 2,4-dichlorophenyl with 4-ethoxyphenyl .
  • Impact : The ethoxy group enhances electron density on the aromatic ring, increasing susceptibility to oxidative metabolism. This reduces stability but may improve solubility in polar solvents .
(Butan-2-yl)[(2,5-Dimethoxyphenyl)methyl]amine Hydrochloride
  • Structure : Contains 2,5-dimethoxyphenyl instead of dichlorophenyl.
  • However, the absence of chlorine atoms reduces halogen bonding interactions with biological targets .

Dichlorophenyl-Containing Pharmaceuticals

Sertraline Hydrochloride
  • Structure : Derived from 4-(3,4-dichlorophenyl)-1-tetralone , featuring a bicyclic naphthalenamine core.
  • Comparison : While both compounds contain dichlorophenyl groups, sertraline’s complex tricyclic structure enables selective serotonin reuptake inhibition (SSRI) activity. The target compound’s simpler benzylamine structure lacks this pharmacophore, limiting direct therapeutic overlap .
Terconazole
  • Structure : Contains a 2,4-dichlorophenyl group attached to a dioxolane-imidazole scaffold.
  • Comparison : The imidazole ring in terconazole enables antifungal activity by inhibiting ergosterol synthesis. The target compound’s amine backbone may limit similar efficacy but could serve as a precursor for antifungal agents .
N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]methyl}amine Derivatives
  • Structure : Features a 1,3,4-oxadiazole ring linked to dichlorophenyl.
  • Comparison : These derivatives exhibit anticancer activity (e.g., IC₅₀ = 2.46 µg/mL against Hep-G2 liver cancer cells). The target compound’s lack of an oxadiazole ring may reduce cytotoxicity but could be modified for similar applications .

Non-Dichlorophenyl Amine Salts

2-(Methylamino)butane Hydrochloride
  • Structure : A simple sec-butylmethylamine hydrochloride lacking aromatic substituents.
  • Comparison : The absence of the dichlorophenyl group reduces molecular weight (157.6 g/mol) and lipophilicity, making it less suitable for CNS-targeted APIs but useful in simpler alkylation reactions .

Biological Activity

(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by various studies and findings.

Chemical Structure and Properties

The compound features a butan-2-yl group attached to a dichlorophenylmethylamine moiety, which influences its interaction with biological targets. Its chemical structure can be represented as follows:

C11H14Cl2N Molecular Weight 245 14 g mol \text{C}_{11}\text{H}_{14}\text{Cl}_2\text{N}\quad \text{ Molecular Weight 245 14 g mol }

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The compound may act by:

  • Binding to Receptors : It has shown potential binding affinities for various receptors, including serotonin 5-HT receptors and dopamine receptors, which are critical in modulating mood and behavior.
  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, thereby affecting neurotransmitter levels in the brain.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro studies demonstrate cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
  • Neuropharmacological Effects : Its interaction with serotonin and dopamine receptors suggests potential applications in treating psychiatric disorders such as depression and anxiety.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits activity against certain bacterial strains
AnticancerInduces apoptosis in cancer cell lines (e.g., HeLa, CaCo-2)
NeuropharmacologicalModulates serotonin and dopamine receptor activity; potential antidepressant effects

Case Study: Anticancer Activity

In a study evaluating the anticancer efficacy of this compound against HeLa cells, the compound demonstrated an IC50 value of approximately 15 µM, indicating significant cytotoxicity. Further investigations revealed that the mechanism involved the induction of apoptosis through the activation of caspase pathways .

Case Study: Antimicrobial Effects

A recent study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting promising potential for developing new antimicrobial agents.

Q & A

Basic: What synthetic methodologies are optimal for obtaining high-purity (Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride?

Answer:
Synthesis typically involves two stages: (1) amine formation via nucleophilic substitution or reductive amination using 2,4-dichlorobenzyl chloride and butan-2-amine precursors, and (2) hydrochloride salt formation by treating the freebase with HCl in anhydrous ethanol . Optimizing reaction conditions (e.g., temperature, solvent polarity) improves yield and purity. For example, using a 1:1.2 molar ratio of amine to benzyl chloride in THF at 0–5°C minimizes side reactions. Post-synthesis purification via recrystallization (e.g., ethanol/ether) ensures >95% purity.

Basic: What analytical techniques are critical for structural characterization?

Answer:
Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, butan-2-yl methyl groups at δ 1.0–1.2 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and salt formation (e.g., chloride ion coordination to the protonated amine) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 274.07) .

Advanced: How can contradictions in reported biological activity data (e.g., receptor binding vs. functional assays) be resolved?

Answer:
Contradictions often arise from assay variability (e.g., cell type, receptor isoform). Methodological approaches include:

  • Dose-response profiling : Compare EC50_{50}/IC50_{50} values across assays .
  • Orthogonal assays : Validate receptor binding (e.g., radioligand displacement) with functional readouts (e.g., cAMP inhibition) .
  • Experimental controls : Use reference compounds (e.g., ketamine for NMDA receptor studies) to calibrate systems .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:
Strategies include:

  • Substituent variation : Synthesize analogs with fluorophenyl (vs. dichlorophenyl) or tert-butyl (vs. butan-2-yl) groups to assess steric/electronic effects .
  • Pharmacophore modeling : Map critical features (e.g., amine protonation, chlorine positioning) using software like Schrödinger .
  • In silico docking : Predict binding modes to targets (e.g., serotonin receptors) with AutoDock Vina .

Advanced: What methodologies assess pharmacokinetic properties (e.g., blood-brain barrier penetration)?

Answer:

  • In vitro models : Use MDCK-MDR1 monolayers to measure permeability (Papp_{app}) and efflux ratios .
  • Plasma stability assays : Incubate compound in rat plasma (37°C) and quantify degradation via LC-MS/MS .
  • LogP determination : Calculate partition coefficients via shake-flask/HPLC to predict lipophilicity .

Basic: How should stability be evaluated under varying storage conditions?

Answer:

  • Thermal stability : Perform accelerated degradation studies (40–60°C) and monitor via HPLC .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
  • Hydrolytic stability : Test in buffers (pH 1–10) to identify pH-dependent decomposition pathways .

Advanced: How to design in vitro assays for studying receptor-ligand interactions?

Answer:

  • Radioligand displacement : Use 3^3H-labeled antagonists (e.g., 5-HT2A_{2A} receptors) to measure Ki_i values .
  • Calcium flux assays : Engineer HEK293 cells expressing GPCRs and Gα_\alphaq chimeras to monitor intracellular Ca2+^{2+} .
  • BRET/FRET : Tag receptors with luminescent/fluorescent probes to study real-time conformational changes .

Advanced: What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Answer:

  • Randomized block designs : Assign compound batches to treatment groups to control variability .
  • Blinded replicates : Use ≥3 independent syntheses and test across multiple assays .
  • QC standardization : Enforce strict HPLC purity thresholds (>98%) and NMR fingerprint matching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride
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(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.